molecular formula C21H19ClO4 B4792879 4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one

4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No. B4792879
M. Wt: 370.8 g/mol
InChI Key: NRPGQSGLJNRKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as Coumarin 30, is a synthetic organic compound that belongs to the class of coumarins. Coumarin 30 is widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one 30 is not fully understood. However, it has been suggested that it may exert its biological effects by inhibiting enzymes, disrupting cellular membranes, and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one 30 has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one 30 has also been shown to have antibacterial and antiviral activities by disrupting bacterial and viral membranes. Additionally, 4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one 30 has been reported to have antioxidant properties by scavenging free radicals and protecting against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one 30 in lab experiments is its high potency and selectivity. 4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one 30 has been shown to exhibit strong biological activity at low concentrations, making it a useful tool for studying biological processes. However, one of the limitations of using 4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one 30 is its potential toxicity. 4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one 30 has been reported to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one 30. One potential area of research is the development of 4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one 30-based drugs for the treatment of cancer and infectious diseases. Another area of research is the investigation of the mechanism of action of 4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one 30 and its potential interactions with cellular targets. Additionally, the development of new synthetic methods for 4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one 30 and its derivatives may lead to the discovery of new biological activities and applications.

Scientific Research Applications

4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one 30 has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antitumor, antimicrobial, antiviral, and antioxidant activities. 4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one 30 has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO4/c1-2-3-4-15-11-21(24)26-20-12-17(9-10-18(15)20)25-13-19(23)14-5-7-16(22)8-6-14/h5-12H,2-4,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPGQSGLJNRKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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